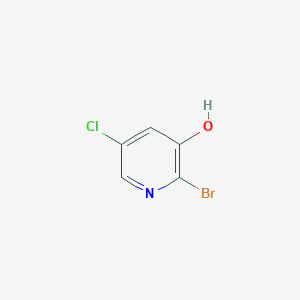

2-Bromo-5-chloropyridin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-5-4(9)1-3(7)2-8-5/h1-2,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEWQBDKAZUKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1O)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563472 | |

| Record name | 2-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127561-70-0 | |

| Record name | 2-Bromo-5-chloropyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Chloropyridin 3 Ol and Analogous Halogenated Pyridinols

Direct Halogenation and Functionalization Strategies

Direct halogenation methods offer a straightforward approach to synthesizing halogenated pyridinols. These strategies rely on the regioselective introduction of bromine and chlorine atoms onto a pyridine (B92270) scaffold that already contains a hydroxyl group or can be readily hydroxylated.

Regioselective Bromination of Substituted Chloropyridinols

A common strategy for the synthesis of 2-bromo-5-chloropyridin-3-ol involves the regioselective bromination of a chloropyridinol precursor. For instance, 2-chloro-3-hydroxypyridine (B146414) can be brominated using reagents like N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF) to introduce a bromine atom at the 5-position. The use of NBS is often preferred over elemental bromine as it can offer higher selectivity and milder reaction conditions. The reaction temperature is a critical parameter, with lower temperatures (e.g., 0–5 °C) often employed to minimize the formation of over-halogenated byproducts.

Another example involves the bromination of 6-chloropyridin-3-ol. In this case, a brominating agent like NBS in DMF at room temperature can be used. The regioselectivity of this reaction, directing the bromine to the 5-position, can be enhanced by the use of a catalyst such as titanium tetrachloride (TiCl₄), which coordinates with the hydroxyl group.

| Starting Material | Brominating Agent | Catalyst | Temperature | Position of Bromination |

| 2-chloro-3-hydroxypyridine | NBS | None specified | 0–5 °C | 5 |

| 6-chloropyridin-3-ol | NBS | TiCl₄ | 25 °C | 5 |

Chlorination of Substituted Bromopyridinols

Alternatively, 2-bromo-5-chloropyridin-3-ol can be synthesized by chlorinating a bromopyridinol precursor. For example, 5-bromopyridin-3-ol can be chlorinated to introduce a chlorine atom at the 2-position. nuph.edu.ua Reagents like sodium hypochlorite (B82951) have been used for this transformation. nuph.edu.ua Another common method involves the use of phosphorus oxychloride (POCl₃), often at reflux temperatures, to replace a hydroxyl group with a chlorine atom. nih.gov The use of an organic base like pyridine or quinoline (B57606) is sometimes employed in these reactions. nih.gov

A solvent-free approach for the chlorination of hydroxy-pyridines using an equimolar amount of POCl₃ has also been reported, offering an efficient method for large-scale preparations. researchgate.net

| Starting Material | Chlorinating Agent | Conditions | Position of Chlorination |

| 5-bromopyridin-3-ol | Sodium hypochlorite | Not specified | 2 |

| 3-hydroxy-5-bromopyridine | POCl₃ or SOCl₂ | Reflux | 2 |

| 2-hydroxy-3-bromopyridine | POCl₃ | Reflux | 2 |

Hydroxylation Approaches to Halogenated Pyridines

Introducing a hydroxyl group onto a pre-halogenated pyridine ring is another viable synthetic route. This can be achieved through various methods, including nucleophilic substitution of a leaving group or the reduction of a nitro group followed by diazotization and hydrolysis. For instance, a halogenated aminopyridine can be converted to the corresponding pyridinol.

Transformations from Precursor Pyridine Derivatives

More complex, multi-step syntheses allow for greater control over the final substitution pattern of the halogenated pyridinol. These methods often start from readily available pyridine derivatives and involve a series of functional group transformations.

Conversion from Aminopyridines via Diazotization-Halogenation Sequences

A classic method for introducing halogens onto a pyridine ring is through the diazotization of an aminopyridine, followed by a Sandmeyer-type reaction. For example, 2-amino-5-chloropyridine (B124133) can be diazotized using sodium nitrite (B80452) in the presence of hydrobromic acid and bromine to yield 2-bromo-5-chloropyridine (B189627). chemicalbook.com Similarly, 2-aminopyridine (B139424) can be converted to 2-bromopyridine (B144113) through diazotization with sodium nitrite in hydrobromic acid. orgsyn.org This intermediate can then be further functionalized. While this method is well-established for producing halopyridines, subsequent hydroxylation would be required to obtain the final pyridinol.

| Starting Material | Reagents | Product |

| 2-amino-5-chloropyridine | NaNO₂, HBr, Br₂ | 2-bromo-5-chloropyridine |

| 2-aminopyridine | NaNO₂, HBr | 2-bromopyridine |

Synthesis through Multi-step Convergent Routes

Convergent synthesis strategies involve preparing different fragments of the target molecule separately and then combining them in the final steps. For 2-bromo-5-chloropyridin-3-ol, this could involve the synthesis of a suitably substituted pyridine ring followed by the introduction of the final functional groups. For example, a multi-step sequence could start with the synthesis of 3-bromo-5-chloropyridines, which can serve as key intermediates. google.com These intermediates can then undergo further reactions to introduce the hydroxyl group at the desired position.

Utilization of Halopyridones as Starting Materials

A common and effective strategy for the synthesis of halogenated pyridinols involves the use of halopyridones as precursors. These methods often rely on sequential halogenation and substitution reactions to introduce the desired halogen atoms at specific positions on the pyridine ring.

One documented approach begins with a 3-bromo, 2-amino substituted pyridine, which is converted to the corresponding 3-bromo, 2-hydroxy form (a pyridone tautomer) through diazotization. This reaction is typically carried out at low temperatures, between -10°C and 50°C, with 0°C being the preferred temperature. Suitable diazotizing agents include t-butyl nitrite or a combination of sulfuric acid and sodium nitrite. The resulting pyridone is then subjected to nucleophilic displacement to introduce another halogen atom. For instance, heating the 3-bromo-2-hydroxypyridine (B31989) with a halogenating agent at temperatures ranging from 80°C to 120°C can yield the di-halo-substituted pyridine. google.com

Another example involves the preparation of 6-chloro-1-methylpyridin-2-one. This is achieved by treating a precursor with phosphorus pentachloride (PCl5) in dichloromethane (B109758) at 0°C, followed by stirring at room temperature. rsc.org The resulting product can then potentially undergo further halogenation to introduce a bromine atom.

The synthesis of 5-bromo-6-chloropyridin-3-ol (B155333) has also been reported starting from the corresponding pyridinol. The reaction involves the use of a base, such as potassium carbonate (K2CO3), and a methylating agent like methyl iodide in a solvent such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, yielding the desired product.

A general method for the synthesis of 2-bromo-5-chloropyridine involves the diazotization of 2-amino-5-chloropyridine. This is achieved by reacting it with bromine and sodium nitrite in an aqueous solution of hydrobromic acid at a controlled temperature of 0-10°C. The reaction is typically completed within 1.5 hours. chemicalbook.com

Advanced Synthetic Protocols

To address the limitations of traditional multi-step syntheses, researchers have focused on developing more advanced and efficient protocols, including one-pot procedures and environmentally benign routes.

Another example of a one-pot procedure is the synthesis of 3-acylpyridines and pyridine-3-carboxylates. This method involves the oxidative dehydrogenation of saturated ketones followed by a [3+3] annulation with β-enaminones or β-enaminoesters. organic-chemistry.org While not directly producing 2-bromo-5-chloropyridin-3-ol, these examples highlight the potential of one-pot strategies for the efficient construction of substituted pyridine rings.

Growing environmental concerns have spurred the development of greener synthetic methods that minimize the use of hazardous reagents and solvents. An example of a more environmentally friendly approach is the use of aqueous micellar media for O-alkylation of hydroxy pyridines. scispace.com This method avoids the use of volatile and often toxic organic solvents.

Furthermore, the development of catalyst- and solvent-free reactions under high hydrostatic pressure (HHP) represents a significant advancement in green chemistry. HHP can promote reactions with high yields, producing only non-toxic by-products. researchgate.net The use of sonochemical synthesis, which utilizes inexpensive equipment and is driven by cavitation, also presents an environmentally benign alternative that can minimize the need for precious metal catalysts. scispace.com

For halogenation reactions, the use of N-bromosuccinimide (NBS) as a brominating agent offers enhanced selectivity compared to elemental bromine. Additionally, replacing traditional solvents like acetic acid with dimethylformamide (DMF) can improve the efficiency of bromination reactions.

Considerations of Reaction Efficiency and Scalability in 2-Bromo-5-chloropyridin-3-ol Synthesis

The practical application of any synthetic method hinges on its efficiency and scalability. For industrial-scale production, continuous flow reactors are increasingly being adopted. researchgate.net These systems allow for precise control over reaction parameters such as temperature and residence time, which is particularly important for managing exothermic halogenation steps and minimizing side reactions. This level of control can lead to higher purity products, potentially eliminating the need for extensive purification steps like column chromatography.

The choice of catalyst and reaction conditions plays a critical role in both efficiency and scalability. For example, in Suzuki coupling reactions involving heteroaryl fluorosulfates, the selection of the palladium catalyst is crucial for achieving chemoselectivity and high yields. nih.gov The scalability of these reactions to kilogram quantities has been demonstrated, highlighting their potential for industrial applications. nih.gov

Below is a table summarizing key data from various synthetic approaches related to halogenated pyridinols:

| Starting Material | Product | Reagents and Conditions | Yield | Reference |

| 2-amino-5-chloropyridine | 2-Bromo-5-chloropyridine | HBr, Br2, NaNO2 in water, 0-10°C, 1.5 h | 93% | chemicalbook.com |

| 3-hydroxypyridine | 3-bromo-5-hydroxypyridine | Br2 in acetic acid, 0-25°C | - | |

| 3-bromo-5-hydroxypyridine | 2-Bromo-3-chloro-5-hydroxypyridine | POCl3, quinoline, 120°C, 2 h | 87% conversion | |

| 5-bromo-6-chloropyridin-3-ol | 5-bromo-6-chloro-3-methoxypyridine | K2CO3, methyl iodide, DMF, 45°C, 4 h | - | |

| 5-bromo-6-chloropyridin-3-yl fluorosulfate | Etoricoxib | Sequential Suzuki couplings | 40.3% (overall) | nih.gov |

This data highlights the variety of conditions and resulting efficiencies in the synthesis of these important chemical intermediates. The continuous development of more efficient, scalable, and environmentally friendly synthetic routes remains a key focus in the field.

Reactivity and Mechanistic Insights of 2 Bromo 5 Chloropyridin 3 Ol in Organic Transformations

Reactivity at the Halogenated Positions (Bromine and Chlorine)

The reactivity of the carbon-halogen bonds in 2-Bromo-5-chloropyridin-3-ol is a key aspect of its chemical utility. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring, coupled with the inductive effects of the halogens and the hydroxyl group, influences the susceptibility of the C2 and C5 positions to various reactions. uoanbar.edu.iq Generally, the C-Br bond is more labile than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling regioselective functionalization. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations for the construction of carbon-carbon and carbon-heteroatom bonds, and 2-Bromo-5-chloropyridin-3-ol is an excellent substrate for such reactions. nih.govnih.gov

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures. In the context of 2-Bromo-5-chloropyridin-3-ol, the reaction with boronic acids can be controlled to selectively substitute the bromine atom. This chemoselectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, facilitating the initial oxidative addition step to the palladium(0) catalyst at the C2 position. nih.govnih.gov

For instance, the reaction of a related compound, 5-bromo-6-chloropyridin-3-yl fluorosulfate, with phenylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium fluoride, resulted in the exclusive substitution of the bromine atom. nih.gov A subsequent Suzuki coupling could then be performed at the chlorine position under different conditions to yield a tri-substituted pyridine. nih.gov This stepwise approach allows for the controlled synthesis of complex polysubstituted pyridines. nih.gov

Table 1: Examples of Suzuki-Miyaura Reactions on Halopyridines

| Starting Material | Boronic Acid | Catalyst/Base | Product | Yield (%) | Reference |

| 5-bromo-6-chloropyridin-3-yl fluorosulfate | Phenylboronic acid | Pd(PPh₃)₄/KF | 6-chloro-5-phenylpyridin-3-yl fluorosulfate | Not specified | nih.gov |

| 6-chloro-5-phenylpyridin-3-yl fluorosulfate | 4-Methylphenylboronic acid | Pd(PPh₃)₄/KF | 2-chloro-3-phenyl-5-(p-tolyl)pyridine | 91 | nih.gov |

| 2-bromothiophene | (4-methoxyphenyl)boronic acid | Not specified | 2-(4-methoxyphenyl)thiophene | Excellent | mdpi.com |

| Bromo- and chloropyridines | (4-methoxyphenyl)boronic acid | Not specified | Corresponding biaryl pyridines | Good | mdpi.com |

This table presents examples of Suzuki-Miyaura reactions on various halopyridines to illustrate the general principles of this reaction type.

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines from aryl halides. nih.gov For 2-Bromo-5-chloropyridin-3-ol and its derivatives, this reaction provides a direct route to aminopyridine structures, which are prevalent in medicinal chemistry. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance. nih.govnih.gov

Research on related halopyridines has shown that catalyst systems like Pd₂(dba)₃/XPhos with a sodium tert-butoxide base can effectively couple 2-bromo-5-fluoropyridine (B41290) with various amines. Similarly, Pd(OAc)₂ with ligands such as Xantphos has been successfully employed for the amination of 6-bromo- and 6-chloropurine (B14466) nucleosides, demonstrating the broad applicability of this methodology to halogenated heterocycles. nih.gov The higher reactivity of the C-Br bond typically allows for selective amination at the 2-position of 2-Bromo-5-chloropyridin-3-ol, leaving the chlorine atom intact for further transformations. nih.govnih.gov

Table 2: Buchwald-Hartwig Amination of Halopyridines

| Aryl Halide | Amine | Catalyst/Ligand/Base | Product | Yield (%) | Reference |

| 2-Bromopyridine (B144113) | Octylamine | Pd(OAc)₂/CyPF-t-Bu/NaOtBu | 2-(Octylamino)pyridine | 98 | nih.gov |

| 2-Chloropyridine | Octylamine | Pd(OAc)₂/CyPF-t-Bu/NaOtBu | 2-(Octylamino)pyridine | High | nih.gov |

| 6-Bromopurine ribonucleoside | Aniline | Pd(OAc)₂/Xantphos/Cs₂CO₃ | N⁶-Phenyladenosine derivative | Good | nih.gov |

| 6-Chloropurine ribonucleoside | Aniline | Pd(OAc)₂/Xantphos/Cs₂CO₃ | N⁶-Phenyladenosine derivative | Good | nih.gov |

This table provides examples of Buchwald-Hartwig amination reactions on various halopyridines to illustrate the general principles of this reaction type.

The Sonogashira coupling, which forms a carbon-carbon bond between an aryl halide and a terminal alkyne, is another important transformation for functionalizing 2-Bromo-5-chloropyridin-3-ol. rsc.orgscirp.orgresearchgate.net This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. scirp.orgresearchgate.netnih.gov

Studies on 2-amino-3-bromopyridines have demonstrated that they readily undergo Sonogashira coupling with various terminal alkynes in good to excellent yields using a Pd(CF₃COO)₂/PPh₃/CuI catalyst system. scirp.orgresearchgate.net This suggests that 2-Bromo-5-chloropyridin-3-ol would similarly react at the more labile C-Br bond to afford 2-alkynyl-5-chloropyridin-3-ol derivatives. rsc.orgresearchgate.net These products can then serve as versatile intermediates for further synthetic elaborations. rsc.org

Other palladium-catalyzed C-C bond forming reactions, such as the Heck and Stille couplings, could also be envisioned for the selective functionalization of 2-Bromo-5-chloropyridin-3-ol, further expanding its synthetic utility. mdpi.com

Table 3: Sonogashira Coupling of Halopyridines

| Aryl Halide | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI/Et₃N | 2-Amino-3-(phenylethynyl)pyridine | High | scirp.orgresearchgate.net |

| 2-Amino-3-bromo-5-chloropyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI/Et₃N | 2-Amino-5-chloro-3-(phenylethynyl)pyridine | 89 | scirp.org |

| 5-Bromoindole | Phenylacetylene | Pd catalyst/sXPhos ligand | 5-(Phenylethynyl)indole | High conversion | rsc.org |

This table presents examples of Sonogashira coupling reactions on various halopyridines to illustrate the general principles of this reaction type.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for pyridines, especially when they are substituted with electron-withdrawing groups and good leaving groups. nih.govyoutube.compressbooks.pub The pyridine nitrogen atom inherently makes the ring electron-deficient, facilitating nucleophilic attack, particularly at the ortho (2- and 6-) and para (4-) positions. uoanbar.edu.iqyoutube.com

In 2-Bromo-5-chloropyridin-3-ol, both the bromine at the 2-position and the chlorine at the 5-position are potential sites for SNAr. However, the 2-position is generally more activated towards nucleophilic attack due to its proximity to the ring nitrogen. uoanbar.edu.iqyoutube.com The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyridine nitrogen. youtube.com

While both halogens can be displaced, the relative rates of substitution depend on the nature of the nucleophile and the reaction conditions. Generally, fluorine is the best leaving group in SNAr reactions, followed by chlorine and then bromine. However, the electronic activation at the 2-position in 2-Bromo-5-chloropyridin-3-ol could favor substitution at this site despite bromine being a poorer leaving group than chlorine in some contexts. researchgate.net Intramolecular SNAr reactions have also been explored to synthesize fused heterocyclic systems. researchgate.netacs.org

Reactivity with Organometallic Reagents (e.g., Grignard, Organolithium Compounds)

Organometallic reagents such as Grignard and organolithium compounds are powerful nucleophiles that can react with halopyridines. google.comorganic-chemistry.org These reactions can proceed through several mechanisms, including nucleophilic substitution and metal-halogen exchange.

In the case of 2-Bromo-5-chloropyridin-3-ol, reaction with a Grignard reagent could potentially lead to substitution of either the bromine or chlorine atom. For example, a patent describes the reaction of 2,3-dibromo-5-chloropyridine (B45329) with a Grignard reagent in the presence of a palladium catalyst, suggesting a cross-coupling type mechanism. google.com It is also possible for Grignard reagents to be formed from halopyridines, which can then be used in subsequent reactions. google.com

Organolithium reagents can induce metal-halogen exchange, which is often faster for bromine than for chlorine. This would generate a lithiated pyridine species at the 2-position, which can then be quenched with an electrophile to introduce a new functional group. A patent describes the treatment of a bromo-chloro-disubstituted pyridine with t-butyllithium at low temperature, leading to what is presumed to be lithium-halogen exchange at the bromine-substituted position. google.com The choice of organometallic reagent and reaction conditions is therefore critical in directing the outcome of the reaction with 2-Bromo-5-chloropyridin-3-ol. organic-chemistry.orgresearchgate.net

Reactivity of the Hydroxyl Group

The hydroxyl group at the C-3 position is a primary site of reactivity in 2-bromo-5-chloropyridin-3-ol. Its nucleophilic character, enhanced upon deprotonation, allows for a range of functionalization reactions. The compound exists in tautomeric equilibrium with its corresponding pyridone form, 2-bromo-5-chloro-1H-pyridin-3(2H)-one, which can influence its reactivity profile, particularly in alkylation reactions where both N- and O-alkylation can be observed.

O-alkylation and O-acylation transform the hydroxyl group into ethers and esters, respectively. These reactions typically proceed by first deprotonating the hydroxyl group with a suitable base to form a pyridinolate anion, which then acts as a potent nucleophile.

For O-alkylation, common reagents include alkyl halides or sulfonates. While direct examples for 2-bromo-5-chloropyridin-3-ol are not extensively documented, the reactivity of analogous bromo-substituted 2-pyridones provides a clear precedent. The reaction of various bromo-2-pyridones with alkyl halides in the presence of silver carbonate in a nonpolar solvent like benzene (B151609) has been shown to selectively yield O-alkylated products in high yields (90-99%). clockss.org This method is superior to many alternatives and effectively produces bromo-2-alkoxypyridines. clockss.org

O-acylation can be achieved using acylating agents such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base to neutralize the acid byproduct. These reactions convert the pyridinol into the corresponding ester, which can serve as a useful intermediate or a final product in various synthetic applications.

Etherification of 2-bromo-5-chloropyridin-3-ol is most classically achieved via the Williamson ether synthesis. masterorganicchemistry.comyoutube.com This SN2 reaction involves the pyridinolate anion, generated by treating the pyridinol with a strong base like sodium hydride (NaH), attacking a primary alkyl halide or sulfonate. masterorganicchemistry.comlibretexts.org The choice of a primary electrophile is crucial to avoid competing E2 elimination reactions, which are common with secondary and tertiary halides due to the strong basicity of the alkoxide. masterorganicchemistry.comlibretexts.org When the alkoxide and a suitable leaving group are present in the same molecule, an intramolecular Williamson ether synthesis can occur, leading to the formation of cyclic ethers, with 5- and 6-membered rings being the most favored. masterorganicchemistry.com

Esterification, the formation of an ester from the pyridinol's hydroxyl group, can be accomplished through several standard methods. google.com One common approach is the reaction with a carboxylic acid in the presence of a dehydrating agent or a catalyst. Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or anhydrides can be used, often in the presence of a base such as pyridine or triethylamine, to yield the desired ester.

The anion chemistry of 2-bromo-5-chloropyridin-3-ol is twofold, involving both the deprotonation of the hydroxyl group and the potential deprotonation of the pyridine ring itself. The hydroxyl proton is the most acidic site, and its removal with a base generates the corresponding pyridinolate anion. This anion is central to the O-alkylation and O-acylation reactions discussed previously.

Beyond the hydroxyl group, the pyridine ring itself can be deprotonated using strong organolithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This process, known as directed ortho-metalation (DoM), is guided by the substituents on the ring. The pyridinolate anion (R-O⁻) is a powerful ortho-directing group. Consequently, after deprotonation of the hydroxyl group, a second equivalent of a strong base would be expected to selectively remove the proton at the C-4 position, which is ortho to the pyridinolate. The halogen atoms also influence regioselectivity. In the reaction of 5-bromo-2-chloropyridine (B1630664), t-BuLi acts as a base, leading to ortho-lithiation at C-4, whereas n-BuLi results in a halogen-metal exchange at the C-5 bromine position. uni-muenchen.de The presence of a Lewis acid, such as BF₃·OEt₂, can dramatically alter the regioselectivity of deprotonation by coordinating to the pyridine nitrogen, thereby increasing the acidity of the ring protons. uni-muenchen.de

Intramolecular and Rearrangement Reactions

The arrangement of halogens and the hydroxyl group on the pyridine scaffold of 2-bromo-5-chloropyridin-3-ol makes it a candidate for several types of intramolecular and rearrangement reactions, which can lead to significant structural reorganization.

A prominent example is the base-catalyzed halogen dance rearrangement. This reaction involves the migration of a halogen atom to a different position on the ring, driven by the formation of a more stable organometallic intermediate. wikipedia.orgclockss.org For dihalopyridines, treatment with a strong base like LDA can initiate deprotonation at a specific site, followed by a sequence of halogen-metal exchange steps that result in the "scrambling" of the halogen's position. wikipedia.orgnih.gov For instance, the lithiation of 2-chloro-3-bromopyridine is highly temperature-dependent: at -60 °C, trapping with an electrophile shows that deprotonation occurs at C-4 (the kinetic product), while at -20 °C, the thermodynamically favored product resulting from a halogen dance is observed. nih.gov This process provides a powerful method for functionalizing positions on the pyridine ring that are not directly accessible through other means. clockss.orgresearchgate.net

Another significant transformation is the Smiles rearrangement , an intramolecular nucleophilic aromatic substitution (SNAr). wikipedia.org In a derivative of 2-bromo-5-chloropyridin-3-ol where a nucleophilic side chain is attached to the hydroxyl group, this rearrangement could be triggered. The reaction involves the nucleophile of the side chain attacking one of the carbon atoms bearing a halogen, leading to the displacement of the pyridinyl moiety and the formation of a new ring system. manchester.ac.ukmdpi.com The reaction is facilitated by the electron-withdrawing nature of the pyridine ring and its substituents. wikipedia.orgcam.ac.uk

Table 1: Halogen Dance Rearrangement of a Dihalopyridine

| Starting Material | Base | Temperature | Key Observation | Product Type | Ref |

| 2-chloro-3-bromopyridine | LDA | -60 °C | Deprotonation at C-4 | Kinetic Product | nih.gov |

| 2-chloro-3-bromopyridine | LDA | -20 °C | Migration of Br to C-4 | Thermodynamic Product | nih.gov |

Kinetic and Thermodynamic Studies of Reaction Mechanisms

The mechanistic aspects of reactions involving 2-bromo-5-chloropyridin-3-ol and its analogues are further elucidated through kinetic and thermodynamic considerations. While specific quantitative kinetic data for 2-bromo-5-chloropyridin-3-ol was not found in the reviewed literature, comparative studies provide valuable insights.

The reaction temperatures and times required for aryne generation from pyridinols are significantly lower and shorter than those for analogous benzenoid systems. For example, aryne generation from 5-chloropyridin-3-ol proceeds at much lower temperatures than from bromophenols, which reflects the lower activation energy for the deprotonation of the more acidic pyridine ring protons. The choice of base also has a kinetic impact; the less sterically hindered LDA can lead to a higher proportion of side products compared to the bulkier LiTMP, which favors the desired aryne pathway.

Thermodynamic stability plays a crucial role in the observed regioselectivity of addition reactions. Density Functional Theory (DFT) calculations performed on the addition of an acetonitrile (B52724) anion to a related phenoxide-derived aryne indicated that addition to the position adjacent to the oxygen group is significantly more stable (by 38.8 kJ mol⁻¹) than addition to the other position. This thermodynamic preference, stemming from the stabilization of the resulting adduct, dictates the final product distribution. Similar computational studies on substituted pyridynes help in understanding how substituents influence the electronic structure and stability of the aryne, thereby governing the reaction's regiochemical outcome. nih.govresearchgate.net For instance, electron-withdrawing substituents can polarize the aryne bond, creating a more electrophilic site for nucleophilic attack. nih.gov

Applications of 2 Bromo 5 Chloropyridin 3 Ol in Advanced Chemical Fields

Medicinal Chemistry and Pharmaceutical Development

In the realm of pharmaceutical sciences, the pyridine (B92270) scaffold is a fundamental component of many therapeutic agents. The unique substitution pattern of 2-bromo-5-chloropyridin-3-ol makes it a particularly useful intermediate for developing novel drugs.

Precursor for Active Pharmaceutical Ingredients (APIs) and Drug Scaffolds

The primary application of 2-bromo-5-chloropyridin-3-ol in medicinal chemistry is as a key intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its distinct reactive sites—the hydroxyl group and the two different halogens—can be selectively functionalized, allowing chemists to build intricate molecular architectures.

A notable application is in the synthesis of spiro[imidazo[1,2-a]pyridine] type compounds, which are being investigated as inhibitors of Hypoxia-inducible factor 2-alpha (HIF-2α). In a patented synthetic route, 2-bromo-5-chloropyridin-3-ol is used as a starting material in a multi-step process to create these potent HIF-2α inhibitors, which have potential applications in the treatment of various cancers, including clear cell renal cell carcinoma (ccRCC). google.com

Furthermore, the general class of 3-bromo-5-chloro-pyridines serves as crucial intermediates in the preparation of azatetralones. These, in turn, are precursors for hydantoin-based aldose reductase inhibitors, which are developed to treat chronic complications arising from diabetes mellitus, such as cataracts, retinopathy, and neuropathy. google.com

Synthesis of Bioactive Pyridine-Containing Heterocycles

The functionalized pyridine ring of 2-bromo-5-chloropyridin-3-ol is an ideal starting point for constructing more complex, fused heterocyclic systems known for their biological activity. Many bioactive compounds feature a pyridine ring fused to other heterocyclic structures like pyrazole (B372694), imidazole, or triazole.

One such important class of compounds is the pyrazolo[3,4-b]pyridines, which are recognized as privileged scaffolds in drug discovery. researchgate.netrsc.org Synthetic strategies to create these fused systems often involve the cyclization of substituted aminopyrazoles with 1,3-biselectrophilic reagents or the reaction of hydrazine (B178648) derivatives with 2-halopyridines bearing an electrophilic group at the 3-position. researchgate.netrsc.org The 2-bromo and 3-hydroxyl groups on 2-bromo-5-chloropyridin-3-ol provide the necessary reactivity to participate in such cyclization reactions, leading to the formation of diverse pyrazolopyridine libraries for biological screening. These scaffolds are key components in drugs targeting neurological diseases and various kinases. beilstein-journals.org

Role in Rational Drug Design and Scaffold Hopping Strategies

Rational drug design relies on understanding and systematically modifying the structure of a lead compound to enhance its activity, selectivity, and pharmacokinetic properties. The 2-bromo-5-chloropyridin-3-ol scaffold is well-suited for this purpose. The differential reactivity of the C-Br and C-Cl bonds, particularly in transition-metal-catalyzed cross-coupling reactions (like Suzuki or Buchwald-Hartwig reactions), allows for the sequential and regioselective introduction of diverse substituents.

This step-wise modification capability is crucial for exploring the Structure-Activity Relationship (SAR) of a drug candidate. For instance, medicinal chemists can systematically replace the bromine or chlorine atom with various functional groups to probe the binding pocket of a biological target. A comprehensive SAR study on tricyclic farnesyl-protein transferase (FPT) inhibitors demonstrated that halogen substitutions (chloro, bromo, iodo) on the pyridine ring were critical for potency. acs.orgsci-hub.st The hydroxyl group offers another point for modification, such as conversion to ethers or esters, to modulate properties like solubility and cell permeability. This versatility makes the scaffold a valuable tool in lead optimization and scaffold hopping strategies.

Development of Enzyme Inhibitors and Receptor Agonists/Antagonists

Derivatives of substituted pyridines are integral to the development of a wide array of enzyme inhibitors and receptor modulators. The specific electronic properties and hydrogen-bonding capabilities imparted by the pyridine nitrogen and the hydroxyl and halogen substituents make 2-bromo-5-chloropyridin-3-ol an attractive starting point for synthesizing such agents.

| Target Class | Specific Target | Derived Scaffold/Compound Class | Therapeutic Area | Reference(s) |

| Enzyme Inhibitor | Hypoxia-inducible factor 2-alpha (HIF-2α) | Spiro[imidazo[1,2-a]pyridines] | Oncology (e.g., ccRCC) | google.com |

| Enzyme Inhibitor | Aldose Reductase | Azatetralones / Hydantoins | Diabetic Complications | google.com |

| Enzyme Inhibitor | Farnesyl-Protein Transferase (FPT) | Tricyclic Pyridine Derivatives | Oncology | acs.orgsci-hub.st |

| Enzyme Inhibitor | PI3Kα Kinase | Pyridinesulfonamides | Oncology | mdpi.com |

| Enzyme Inhibitor | TBK/IKKε | Pyrimidine (B1678525) Derivatives | Inflammatory Diseases | google.com |

As detailed in patent literature, 2-bromo-5-chloropyridin-3-ol is a direct precursor in the synthesis of HIF-2α inhibitors. google.com The related class of 3-bromo-5-chloropyridines are intermediates for aldose reductase inhibitors. google.com Furthermore, derivatives of bromo-chloro-pyridines have been incorporated into potent inhibitors of enzymes like farnesyl-protein transferase and PI3Kα kinase, highlighting the importance of this substitution pattern for achieving high affinity and selectivity. acs.orgsci-hub.stmdpi.com A Chinese patent also lists the compound as an intermediate for synthesizing pyrimidine derivatives that act as TBK/IKKε inhibitors for treating inflammatory conditions. google.com

Agrochemical Research and Development

The utility of halogenated pyridines extends beyond pharmaceuticals into the field of agrochemicals, where they form the backbone of many pesticides.

Building Block for Pesticides and Crop Protection Agents

In agrochemical research, 2-bromo-5-chloropyridin-3-ol and its isomers serve as important building blocks for the synthesis of novel herbicides, insecticides, and fungicides. The pyridine core is present in numerous successful crop protection agents. The presence of halogen atoms often enhances the biological efficacy and metabolic stability of these compounds. The specific reactivity of 2-bromo-5-chloropyridin-3-ol allows for its incorporation into more complex molecules designed to target specific pests or weeds, contributing to the development of modern and effective crop protection solutions. bohrium.com

Synthesis of Biologically Active Agrochemical Intermediates

2-Bromo-5-chloropyridin-3-ol serves as a crucial building block in the synthesis of intermediates for the agrochemical industry. guidechem.coma2bchem.com Its unique molecular structure, featuring bromine, chlorine, and hydroxyl functional groups, allows for diverse chemical modifications, making it a valuable precursor for creating new agrochemicals. guidechem.com The presence of both halogen atoms provides multiple reaction sites for chemists to introduce other functional groups, leading to the development of novel compounds with desired properties for crop protection and yield enhancement. guidechem.comlookchem.com

Derivatives of this compound, such as 3-Bromo-5-chloro-2-methoxy-pyridine, are utilized as intermediates in the production of various agrochemicals. lookchem.com These resulting agrochemicals are vital for protecting crops from pests and diseases, thereby improving agricultural output. lookchem.com The versatility of the pyridine ring and its substituents allows for the creation of a wide range of molecules with potential biological activity. researchgate.net

Table 1: Application of 2-Bromo-5-chloropyridin-3-ol Derivatives in Agrochemicals

| Derivative | Application | Reference |

| 3-Bromo-5-chloro-2-methoxy-pyridine | Intermediate for agrochemical synthesis | lookchem.com |

| General Pyridine Derivatives | Precursors for herbicides and plant growth regulators | researchgate.net |

Materials Science and Functional Materials

The application of 2-bromo-5-chloropyridin-3-ol extends into the realm of materials science, where it and its derivatives are explored as precursors for various functional materials. a2bchem.com

Precursors for Polymer Synthesis

While direct, extensive research on the use of 2-bromo-5-chloropyridin-3-ol as a monomer for polymer synthesis is not widely documented, its structural features suggest its potential as a precursor. Halogenated pyridines, in general, are used as building blocks in the synthesis of more complex molecules, some of which can be monomers for polymerization reactions. rsc.org The bromine and chlorine atoms on the pyridine ring can participate in cross-coupling reactions, which are fundamental to the formation of certain types of conjugated polymers. These polymers are of interest for their electronic and optical properties.

Components in Non-Linear Optical (NLO) Materials Research

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optical communications and data storage. tcichemicals.com Pyridine derivatives are recognized as important building blocks for NLO materials. researchgate.net The delocalized π-electron systems in these organic molecules can lead to high NLO efficiency and fast response times. tcichemicals.com While specific studies detailing the direct incorporation of 2-bromo-5-chloropyridin-3-ol into NLO materials are emerging, related structures like halo-pyridinol-based hydrazone derivatives have been synthesized and investigated for their NLO properties using theoretical methods. doi.org These studies explore how the electronic structure of such molecules can give rise to desirable NLO effects. doi.org

Development of Optoelectronic Materials

The development of materials for optoelectronic devices is a rapidly advancing field. Pyridine-containing compounds are investigated for their potential in this area. ambeed.com Theoretical studies on halo-pyridinol-based hydrazones, derived from related structures, have been conducted to explore their optoelectronic properties. doi.org These computational investigations, using methods like Density Functional Theory (DFT), help in understanding the electronic behavior and potential applications of these materials in optoelectronics. doi.org

Dyes and Pigments Synthesis

2-Bromo-5-chloropyridine (B189627), a closely related compound, is noted as an important organic intermediate in the dyestuff field. chemicalbook.com The chromophoric nature of the pyridine ring, combined with the potential for auxochromic substitution, makes such compounds valuable precursors in the synthesis of dyes and pigments. For instance, a yellow pigment has been isolated from Microbacterium oxydans, and its synthesis involved pyrazole derivatives, highlighting the role of similar heterocyclic structures in colorant chemistry. researchgate.net

Utilization in Catalyst Design (e.g., as ligands or scaffolds)

In the field of catalysis, pyridine and its derivatives are widely used as ligands that can coordinate with metal centers to form catalysts. researchgate.net The nitrogen atom in the pyridine ring possesses a lone pair of electrons that can readily form a coordinate bond with a metal ion. The electronic properties of the pyridine ligand can be tuned by the presence of substituents like halogens.

2-Bromo-5-chloropyridin-3-ol and its derivatives can serve as scaffolds for the design of new catalyst precursors. tum.de The bromine and chlorine atoms can act as handles for further functionalization, allowing for the synthesis of a library of ligands with systematically varied steric and electronic properties. This approach is valuable in the development and optimization of catalysts for specific chemical transformations, such as palladium-catalyzed cross-coupling reactions. acs.org The ability to fine-tune the ligand structure is crucial for achieving high catalytic activity and selectivity. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 5 Chloropyridin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of 2-Bromo-5-chloropyridin-3-ol, providing detailed information about the carbon skeleton and the chemical environment of each proton.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 2-Bromo-5-chloropyridin-3-ol is expected to show signals corresponding to the two aromatic protons on the pyridine (B92270) ring and the single hydroxyl proton. The electron-withdrawing effects of the bromine, chlorine, and nitrogen atoms significantly influence the chemical shifts of the ring protons.

The two aromatic protons, H-4 and H-6, are anticipated to appear as distinct signals in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. Their specific chemical shifts are dictated by the combined electronic effects of the adjacent substituents. The proton at the C-6 position is generally expected to be downfield relative to the H-4 proton due to the deshielding effect of the adjacent nitrogen atom. These protons would likely appear as doublets, showing a small meta-coupling (⁴JHH) on the order of 2-3 Hz.

The hydroxyl proton (3-OH) signal is typically a broad singlet, and its chemical shift is highly dependent on the solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. In aprotic solvents like DMSO-d₆, it may appear as a sharp singlet at a higher chemical shift, whereas in CDCl₃ it might be a broader, less distinct peak.

Based on data from closely related 3-bromo-5-chloro-pyridine derivatives, the following table presents representative or expected ¹H NMR spectral data for 2-Bromo-5-chloropyridin-3-ol. google.com

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~7.8 | d | ~2.5 (⁴JHH) |

| H-6 | ~8.4 | d | ~2.5 (⁴JHH) |

| 3-OH | Variable (e.g., 5.0-11.0) | br s | N/A |

| Data are predictive and based on analogous compounds. Actual values may vary based on solvent and experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For 2-Bromo-5-chloropyridin-3-ol, five distinct signals are expected, corresponding to the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the nature and position of the substituents (Br, Cl, OH).

The carbons directly bonded to the electronegative halogen atoms and the hydroxyl group (C-2, C-3, and C-5) are quaternary and their signals are typically of lower intensity.

C-2 (C-Br): The carbon bearing the bromine atom is expected to have a chemical shift in the range of δ 110-125 ppm. google.com

C-3 (C-OH): The carbon attached to the hydroxyl group is significantly deshielded and is expected to resonate at approximately δ 155-160 ppm. google.com

C-5 (C-Cl): The carbon bonded to the chlorine atom is also deshielded, with an expected chemical shift around δ 125-135 ppm. google.com

The following table summarizes the anticipated ¹³C NMR chemical shifts for the compound, extrapolated from data on similar substituted pyridines. google.commdpi.com

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-2 | ~121.0 |

| C-3 | ~157.8 |

| C-4 | ~139.7 |

| C-5 | ~129.5 |

| C-6 | ~146.2 |

| Data are predictive and based on analogous compounds. Assignments for C-4 and C-6 are interchangeable without further 2D NMR data. |

Two-Dimensional (2D) NMR Experiments for Complete Structural Assignment

To achieve complete and unambiguous assignment of all proton and carbon signals, especially for the quaternary carbons and to differentiate between H-4 and H-6, two-dimensional (2D) NMR experiments are indispensable. pressbooks.pub

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the H-4 signal to the C-4 signal and the H-6 signal to the C-6 signal. pressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is essential for assigning the quaternary carbons (C-2, C-3, C-5). For example, the H-4 proton would show correlations to C-2, C-3, C-5, and C-6, while the H-6 proton would show correlations to C-2, C-4, and C-5. These correlation patterns allow for the unequivocal assignment of the entire carbon skeleton.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. In this case, it would show a cross-peak between the H-4 and H-6 signals, confirming their meta-relationship.

| Experiment | Purpose | Expected Key Correlations |

| HSQC | C-H one-bond correlation | H-4 ↔ C-4; H-6 ↔ C-6 |

| HMBC | C-H long-range correlation | H-4 ↔ C-2, C-3, C-5, C-6; H-6 ↔ C-2, C-4, C-5 |

| COSY | H-H coupling correlation | H-4 ↔ H-6 |

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 2-Bromo-5-chloropyridin-3-ol is characterized by absorption bands corresponding to the vibrations of its specific functional groups and the pyridine ring system. The analysis of these bands can confirm the presence of the hydroxyl group and the halogenated aromatic ring.

Key expected absorption bands include:

O-H Stretching: A prominent broad band is expected in the 3200-3600 cm⁻¹ region, which is characteristic of the stretching vibration of the hydroxyl group involved in intermolecular hydrogen bonding.

Aromatic C-H Stretching: Weak to medium bands are anticipated just above 3000 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the pyridine ring.

C=C and C=N Ring Stretching: A series of sharp, medium-to-strong absorption bands are characteristic of the pyridine ring and typically appear in the 1400-1650 cm⁻¹ region. researchgate.net The exact positions are sensitive to the electronic effects of the substituents.

C-O Stretching: The stretching vibration of the C-O bond of the pyridinol is expected to produce a strong band in the 1200-1300 cm⁻¹ region.

C-Cl and C-Br Stretching: The stretching vibrations for the carbon-halogen bonds occur at lower frequencies, typically in the fingerprint region below 800 cm⁻¹. The C-Cl stretch is usually found between 600-800 cm⁻¹, while the C-Br stretch appears at an even lower wavenumber, generally between 500-650 cm⁻¹.

The following table summarizes the principal FTIR absorption bands expected for 2-Bromo-5-chloropyridin-3-ol. google.comresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3600 | Broad, Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| C=N Ring Stretch | ~1610 | Medium to Strong |

| C=C Ring Stretch | ~1565, ~1450 | Medium to Strong |

| C-O Stretch | 1200 - 1300 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

| C-Br Stretch | 500 - 650 | Medium |

| Data are representative and based on characteristic frequencies for the functional groups and analogous compounds. |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its structure. The analysis of 2-Bromo-5-chloropyridin-3-ol and its derivatives by Raman spectroscopy reveals characteristic frequencies corresponding to the vibrations of the substituted pyridine ring.

The Raman spectrum of pyridine itself has been extensively studied, with well-defined bands for ring breathing modes, C-H stretching, and in-plane and out-of-plane bending vibrations. cdnsciencepub.comethz.ch The introduction of substituents—bromo, chloro, and hydroxyl groups—onto the pyridine ring significantly influences the vibrational frequencies. The mass of the halogen atoms and their electron-withdrawing effects, coupled with the hydrogen-bonding potential of the hydroxyl group, lead to predictable shifts in the Raman bands compared to unsubstituted pyridine.

For instance, the symmetric ring breathing mode (ν1), which appears around 990 cm⁻¹ in pyridine, is known to be sensitive to substitution and complexation. acs.org In halogenated pyridines, this mode often shifts to a higher frequency. nih.gov The spectra of related compounds like 2-amino-5-chloropyridine (B124133) and 2-bromopyridine (B144113) have been analyzed, providing a basis for assigning the vibrational modes of 2-Bromo-5-chloropyridin-3-ol. nih.govresearchgate.net Key vibrational bands expected in the Raman spectrum would include the C-Br stretch (typically in the 600-800 cm⁻¹ region), C-Cl stretch (also in the 600-800 cm⁻¹ region), and vibrations associated with the C-O and O-H bonds of the hydroxyl group.

The table below outlines the expected characteristic Raman shifts for 2-Bromo-5-chloropyridin-3-ol, based on data from similar pyridine derivatives.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Pyridine Ring Breathing (ν₁) | 1000 - 1050 | Highly sensitive to substitution. The frequency is expected to shift compared to the ~990 cm⁻¹ band in pure pyridine. acs.org |

| Aromatic C-H Stretch | 3000 - 3100 | Corresponds to the stretching of the remaining C-H bonds on the pyridine ring. |

| Pyridine Ring Stretching (ν₈ₐ, ν₈ᵦ) | 1550 - 1620 | These modes are characteristic of the pyridine ring and are sensitive to the electronic effects of substituents. nih.gov |

| C-Cl Stretch | 600 - 800 | The exact position depends on the overall molecular structure. |

| C-Br Stretch | 500 - 700 | Typically found at a lower frequency than the C-Cl stretch due to the higher mass of the bromine atom. |

| O-H Bend | 1200 - 1400 | In-plane bending of the hydroxyl group. Its position and intensity can be influenced by intermolecular hydrogen bonding. |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For a halogenated heterocyclic compound like 2-Bromo-5-chloropyridin-3-ol, various MS techniques are employed for a full characterization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous confirmation of a compound's elemental formula by providing a highly accurate mass measurement of its molecular ion. organic-chemistry.org For 2-Bromo-5-chloropyridin-3-ol (C₅H₃BrClNO), HRMS can differentiate its exact mass from other potential formulas with the same nominal mass. The technique is sensitive enough to detect the mass difference between isotopes, which is particularly important for compounds containing bromine and chlorine. acs.org

The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br with ~50.7% and ~49.3% natural abundance, respectively) and chlorine (isotopes ³⁵Cl and ³⁷Cl with ~75.8% and ~24.2% natural abundance, respectively) results in a highly characteristic isotopic pattern for the molecular ion peak. docbrown.info This pattern serves as a definitive confirmation of the presence and number of these halogen atoms in the molecule. The HRMS ESI-TOF (Electrospray Ionization-Time of Flight) analysis would show a cluster of peaks for the molecular ion, which can be compared to the theoretical distribution.

The table below details the theoretical isotopic distribution for the protonated molecular ion of 2-Bromo-5-chloropyridin-3-ol, [C₅H₄BrClNO]⁺.

| Ion Formula | Isotopic Composition | Calculated m/z | Relative Abundance (%) |

| [C₅H₄⁷⁹Br³⁵ClNO]⁺ | ⁷⁹Br, ³⁵Cl | 207.9192 | 100.0 |

| [C₅H₄⁸¹Br³⁵ClNO]⁺ | ⁸¹Br, ³⁵Cl | 209.9172 | 97.2 |

| [C₅H₄⁷⁹Br³⁷ClNO]⁺ | ⁷⁹Br, ³⁷Cl | 209.9163 | 32.2 |

| [C₅H₄⁸¹Br³⁷ClNO]⁺ | ⁸¹Br, ³⁷Cl | 211.9142 | 31.3 |

Note: The calculated m/z values are for the protonated molecule [M+H]⁺. The relative abundances create a distinct pattern that is a hallmark of a compound containing one bromine and one chlorine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is essential for analyzing the purity of 2-Bromo-5-chloropyridin-3-ol and for its identification within reaction mixtures. researchgate.net

The analysis of polar nitrogen-containing heterocycles can be challenging due to poor retention on standard reversed-phase columns (e.g., C18). nih.govmdpi.com Therefore, method development may involve the use of alternative stationary phases, such as those used in mixed-mode or hydrophilic interaction liquid chromatography (HILIC), or the use of mobile phase additives to improve peak shape and retention. nih.govacs.org A typical mobile phase might consist of a gradient of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to promote protonation and improve ionization efficiency in positive-ion mode ESI. lcms.cz

In an LC-MS analysis, the compound would first be separated on the LC column, and its retention time would be recorded. The eluent is then introduced into the mass spectrometer, where the molecular weight is confirmed. For 2-Bromo-5-chloropyridin-3-ol, the mass spectrum would typically show the protonated molecular ion cluster [M+H]⁺ at m/z 208, 210, and 212, confirming the molecular weight of 208.44 g/mol . bldpharm.comchemscene.com

The following table summarizes typical parameters for an LC-MS analysis of pyridine derivatives.

| Parameter | Typical Setting/Value | Purpose |

| LC Column | Reversed-Phase C18, Phenyl-Hexyl, or HILIC (1.7-5 µm) | Separates the analyte from impurities based on polarity. Phenyl-Hexyl or HILIC columns can offer alternative selectivity for polar compounds. mdpi.comacs.org |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid aids in protonation for positive ion mode detection. |

| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic component of the mobile phase. A gradient elution (increasing %B) is typically used to elute compounds with varying polarities. |

| Flow Rate | 0.2 - 0.6 mL/min | Standard analytical flow rate compatible with ESI sources. |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar molecules like pyridine derivatives, minimizing fragmentation in the source. nih.gov |

| Detection Mode | Positive Ion Mode | The pyridine nitrogen is basic and readily accepts a proton, forming a stable [M+H]⁺ ion. |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap | Separates ions based on their mass-to-charge ratio. TOF and Orbitrap analyzers provide high mass accuracy. mdpi.com |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (e.g., the molecular ion) and analyzing the resulting product ions. The fragmentation pattern is highly specific to the molecule's structure and can be used to confirm the connectivity of atoms and the identity of functional groups. nih.govresearchgate.net

For 2-Bromo-5-chloropyridin-3-ol, the protonated molecular ion [M+H]⁺ would be isolated in the first stage of the mass spectrometer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, stable fragments. The principal fragmentation pathways for halogenated aromatic compounds typically involve the loss of the halogen atoms, either as radicals (loss of Br• or Cl•) or as hydrogen halides (loss of HBr or HCl). docbrown.infomiamioh.edu Other common fragmentations could include the loss of carbon monoxide (CO) from the hydroxypyridine ring. mdpi.com

The analysis of these fragmentation pathways helps to piece together the molecular structure. For instance, observing a neutral loss of 79/81 Da would correspond to the loss of a bromine radical, while a loss of 35/37 Da would indicate the loss of a chlorine radical.

A table of predicted fragments for 2-Bromo-5-chloropyridin-3-ol is provided below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss (Da) | Fragment m/z | Interpretation |

| 207.9 / 209.9 | [M+H - Br]⁺ | 78.9 / 80.9 | 129.0 | Loss of a bromine radical from the pyridine ring. |

| 207.9 / 209.9 | [M+H - Cl]⁺ | 34.9 / 36.9 | 173.0 | Loss of a chlorine radical. |

| 207.9 / 209.9 | [M+H - CO]⁺ | 28.0 | 179.9 / 181.9 | Loss of carbon monoxide, characteristic of a phenol (B47542) or enol. |

| 207.9 / 209.9 | [M+H - HBr]⁺ | 79.9 / 81.9 | 128.0 | Loss of hydrogen bromide. |

| 207.9 / 209.9 | [M+H - HCl]⁺ | 35.9 / 37.9 | 172.0 | Loss of hydrogen chloride. |

X-ray Diffraction Crystallography

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray diffraction crystallography offers the most definitive evidence of molecular structure by mapping the precise spatial arrangement of atoms.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. rsc.org The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal lattice. The successful application of this method provides a wealth of structural data, including bond lengths, bond angles, and torsional angles with very high precision. tandfonline.commdpi.com

For 2-Bromo-5-chloropyridin-3-ol, a single-crystal X-ray analysis would definitively confirm the substitution pattern on the pyridine ring. It would provide precise measurements for the C-Br, C-Cl, C-O, C-N, and C-C bond lengths, as well as the angles within the pyridine ring and between the ring and its substituents. This data confirms the planarity of the aromatic ring and the geometry of the functional groups.

Furthermore, this technique reveals the packing of molecules in the crystal lattice, elucidating intermolecular interactions such as hydrogen bonding and halogen bonding. iucr.orgbohrium.com The hydroxyl group of 2-Bromo-5-chloropyridin-3-ol can act as a hydrogen bond donor, while the pyridine nitrogen and the oxygen atom can act as acceptors. iucr.org These hydrogen bonds can link molecules into chains, sheets, or more complex three-dimensional networks, significantly influencing the physical properties of the solid.

Although specific crystallographic data for 2-Bromo-5-chloropyridin-3-ol is not available, the table below presents representative data for a related substituted pyridin-3-ol derivative to illustrate the type of information obtained from a single-crystal X-ray diffraction study. tandfonline.com

| Parameter | Example Value (for a related Pyrazolo[3,4-b]pyridin-3-ol derivative) | Information Provided |

| Crystal System | Monoclinic | The basic symmetry classification of the crystal lattice. |

| Space Group | P2₁/n | Describes the symmetry elements within the unit cell. mdpi.com |

| Unit Cell Dimensions | a = 9.9087 Å, b = 21.7843 Å, c = 10.2512 Å, β = 94.749° | The dimensions and angle of the repeating unit (unit cell) that forms the crystal. bohrium.com |

| Volume (V) | 2205.2 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Bond Length (C-Cl) | ~1.74 Å | Precise distance between the carbon and chlorine atoms. |

| Bond Length (C-Br) | ~1.89 Å | Precise distance between the carbon and bromine atoms. |

| Bond Angle (C-C-C) | ~118-121° | Angles within the pyridine ring, indicating any deviation from a perfect hexagon. |

| Intermolecular Bonds | O-H···N hydrogen bonds | Identifies and quantifies non-covalent interactions that determine the crystal packing and solid-state properties. iucr.org |

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

While a specific crystal structure for 2-Bromo-5-chloropyridin-3-ol is not extensively reported in the reviewed literature, Hirshfeld surface analysis remains a powerful theoretical tool to predict and understand the intermolecular interactions that govern its crystal packing. This analysis maps the electron distribution of a molecule within a crystal, providing a visual and quantitative representation of non-covalent interactions such as hydrogen bonds, halogen bonds, and van der Waals forces.

The molecular structure of 2-Bromo-5-chloropyridin-3-ol, featuring a hydroxyl group, a bromine atom, and a chlorine atom on a pyridine ring, suggests a complex network of intermolecular interactions. The hydroxyl group is a potent hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor. Furthermore, the electrophilic regions on the halogen atoms (σ-holes) can participate in halogen bonding with nucleophilic sites on adjacent molecules. nih.govresearchgate.net

A theoretical Hirshfeld surface analysis would likely reveal the following key interactions:

Hydrogen Bonding: Strong O-H···N or O-H···O hydrogen bonds are expected to be prominent features, significantly influencing the crystal packing. These interactions would appear as distinct red regions on the d_norm map of the Hirshfeld surface.

Halogen Bonding: The presence of both bromine and chlorine atoms introduces the possibility of C-Br···X and C-Cl···X (where X is a nucleophile, such as O or N) halogen bonds. The relative strength and occurrence of these bonds would depend on the specific crystal packing arrangement. Statistical studies on halogenated compounds have shown that halogen···hydrogen contacts are also highly probable. mdpi.com

π-π Stacking: The aromatic pyridine ring can participate in π-π stacking interactions, further stabilizing the crystal structure. These interactions are typically characterized by large, flat regions on the Hirshfeld surface.

Other Complementary Spectroscopic Techniques

The structural elucidation of 2-Bromo-5-chloropyridin-3-ol and its derivatives is further supported by a range of complementary spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental in confirming the substitution pattern on the pyridine ring. For a related isomer, 5-Bromo-2-chloropyridin-3-ol, the hydroxyl proton is typically observed as a downfield signal in the ¹H NMR spectrum, often in the range of δ 10–12 ppm. The aromatic protons would exhibit chemical shifts and coupling constants characteristic of their positions relative to the electron-withdrawing halogen and nitrogen atoms, and the electron-donating hydroxyl group.

In the ¹³C NMR spectrum, the carbon atom attached to the hydroxyl group would show a characteristic chemical shift, while the carbons bonded to the halogens would also be clearly identifiable. For instance, in a derivative, 3-Bromo-5-chloro-2-(butan-4-ol)-pyridine, the aromatic carbons appear in the range of δ 120-160 ppm. google.com

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in the molecule. The characteristic vibrational frequencies for 2-Bromo-5-chloropyridin-3-ol are expected in the following regions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

| O-H Stretch | ~3200 | |

| Aromatic C-H Stretch | ~3000-3100 | |

| C=C and C=N Ring Stretching | ~1400-1600 | |

| C-O Stretch | ~1200-1300 | |

| C-Br Stretch | ~600-800 | |

| C-Cl Stretch | ~600-800 |

For a derivative, 3-bromo-5-chloro-pyridines, IR spectra have shown characteristic peaks in similar regions. google.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the exact mass, which for C₅H₃BrClNO is 206.90865 Da. uni.lu The isotopic pattern observed in the mass spectrum is a key indicator of the presence of bromine and chlorine atoms, due to their characteristic natural isotopic abundances (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).

The predicted collision cross-section (CCS) values for different adducts of 2-bromo-5-chloropyridin-3-ol can also be calculated, providing further structural information. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 207.91593 | 130.8 |

| [M+Na]⁺ | 229.89787 | 136.1 |

| [M-H]⁻ | 205.90137 | 131.0 |

These spectroscopic techniques, when used in conjunction, provide a comprehensive characterization of the molecular structure of 2-Bromo-5-chloropyridin-3-ol and its derivatives.

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Chloropyridin 3 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecules like 2-bromo-5-chloropyridin-3-ol. DFT calculations allow for the prediction of various molecular attributes by approximating the electron density of the system.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic properties and reactivity of a molecule. doi.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. doi.org A smaller HOMO-LUMO gap generally suggests higher reactivity. doi.org For pyridine (B92270) derivatives, DFT calculations are used to determine these orbital energies, which helps in predicting how the molecule will interact with other reagents. nih.gov The distribution of these orbitals across the molecule highlights the likely sites for electrophilic and nucleophilic attack.

Below is a table summarizing typical FMO analysis data for a related substituted pyridine, illustrating the type of information obtained from these calculations.

| Parameter | Energy (eV) |

| EHOMO | -6.880 |

| ELUMO | -1.475 |

| Energy Gap (ΔE) | 5.405 |

| This data is for the related compound 3-bromo-2-hydroxypyridine (B31989) and is provided for illustrative purposes. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution within a molecule, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). uni-muenchen.de This map is invaluable for predicting how a molecule will interact with other charged or polar species. uni-muenchen.de In an MEP map, regions of negative potential, typically colored red, indicate likely sites for electrophilic attack, while regions of positive potential, colored blue, are susceptible to nucleophilic attack. researchgate.net For substituted pyridines, MEP analysis can pinpoint the reactivity of the nitrogen atom, the hydroxyl group, and the halogen-substituted carbon atoms, providing a guide for predicting reaction outcomes. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Simulations

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. researchgate.net By simulating these spectra, researchers can assign the experimentally observed vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. science.gov This comparison between calculated and experimental spectra serves as a validation of the computed molecular geometry. science.gov For halogenated pyridines, these calculations help in identifying the characteristic vibrational modes associated with the C-Br, C-Cl, and O-H bonds.

Transition State Analysis for Reaction Mechanisms

DFT calculations are a powerful tool for elucidating reaction mechanisms by identifying and characterizing transition state structures. For reactions involving 2-bromo-5-chloropyridin-3-ol, such as nucleophilic substitution or cross-coupling reactions, transition state analysis can reveal the energy barriers associated with different reaction pathways. This allows for the prediction of the most likely reaction mechanism and the regioselectivity of the reaction. For example, in the context of aryne chemistry involving a related compound, 5-chloropyridin-3-ol, DFT calculations were used to explain the regioselective addition of a nitrile anion to the aryne intermediate. Similarly, calculations on oxidative addition to palladium complexes can provide insights into the reactivity of related chloro- and bromopyridines in cross-coupling reactions. rsc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational changes, flexibility, and interaction dynamics of a molecule like 2-Bromo-5-chloropyridin-3-ol in various environments, such as in solution or bound to a biological target.

While specific MD simulation studies focused solely on 2-Bromo-5-chloropyridin-3-ol are not extensively documented in publicly available literature, the application of this technique to structurally related compounds highlights its utility. For instance, 100-nanosecond MD simulations have been employed for oxazolo[4,5-b]pyridine (B1248351) derivatives to determine the stability of protein-ligand complexes. researchgate.net Similarly, simulations have been used to assess the membrane permeability of related compounds like 5-Bromo-6-fluoropyridin-3-ol. For derivatives of 1,2,4-triazole (B32235), MD simulations have helped to investigate potential antioxidant agents. csfarmacie.cz These examples underscore the potential of MD simulations to elucidate how 2-Bromo-5-chloropyridin-3-ol might behave in a biological system, revealing stable binding conformations and interactions with key residues of a target protein.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built by developing mathematical equations that relate numerical descriptors of molecules (e.g., steric, electronic, and hydrophobic parameters) to an observed activity or property.

No specific QSAR or QSPR models for 2-Bromo-5-chloropyridin-3-ol were identified in the available research. However, the principles of QSAR are widely applied in drug discovery for classes of compounds that may include pyridine derivatives. For example, three-dimensional QSAR (3D-QSAR) studies have been conducted on derivatives of 5,5-diphenylimidazolidine-2,4-dione to understand their anticancer activities. researchgate.net Furthermore, some safety data for related molecules are determined using QSAR modeling to predict toxicological properties. capotchem.cn Developing a QSAR model for a series of 2-Bromo-5-chloropyridin-3-ol analogs could potentially predict their efficacy as inhibitors for a specific biological target, thereby optimizing lead compound selection and reducing the need for extensive experimental screening.

In Silico Assessment of Pharmacokinetic and Pharmacodynamic Parameters

In silico tools are invaluable for the early-stage prediction of a molecule's pharmacokinetic properties, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Rules like Lipinski's Rule of Five and the Veber Rule are foundational in assessing a compound's "drug-likeness" and predicting its oral bioavailability.

Lipinski's Rule of Five suggests that a compound is more likely to be orally bioavailable if it adheres to at least four of the following five criteria: a molecular weight of 500 Daltons or less, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5. lindushealth.comdrugbank.com

The Veber Rule adds further criteria for good oral bioavailability, stating that a compound should have 10 or fewer rotatable bonds and a polar surface area (PSA) of 140 Ų or less. nuph.edu.ua

Based on data available for 2-Bromo-5-chloropyridin-3-ol and its isomers, we can assess its compliance with these rules. nih.govnih.govnih.gov

| Property | Predicted Value for 2-Bromo-5-chloropyridin-3-ol | Lipinski's Rule | Veber Rule | Compliance |

| Molecular Weight | ~208.44 g/mol | ≤ 500 Da | Yes | |

| Hydrogen Bond Donors | 1 | ≤ 5 | Yes | |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes | |

| LogP (XLogP3) | ~2.1 - 2.5 | ≤ 5 | Yes | |

| Rotatable Bonds | 0 | ≤ 10 | Yes | |

| Polar Surface Area (TPSA) | ~33.1 Ų | ≤ 140 Ų | Yes |

As the table demonstrates, 2-Bromo-5-chloropyridin-3-ol fully complies with both Lipinski's and Veber's rules, suggesting it possesses physicochemical properties favorable for development as an orally administered drug. Online prediction tools like SwissADME are often used for more detailed ADMET predictions for related compounds. researchgate.net

Molecular Docking Studies for Receptor Interactions and Binding Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand, such as 2-Bromo-5-chloropyridin-3-ol, to the active site of a target protein or enzyme.

| Related Compound/Derivative | Target Protein/Enzyme | Key Findings from Docking |